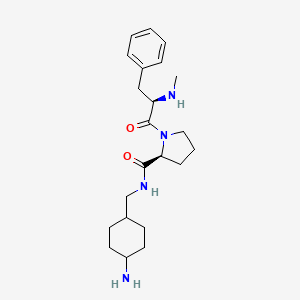

Methyl-phe-pro-amino-cyclohexylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-371912 ist ein kleinmolekulares, aktiv-spezifisches Inhibitoren, das hauptsächlich Thrombin angreift, eine Serinprotease, die an der Blutgerinnungskaskade beteiligt ist . Es ist bekannt für seine Rolle als Thrombin-Inhibitor und ist somit ein potenzieller Kandidat für therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen, insbesondere bei der Vorbeugung und Behandlung von Thrombosen .

Vorbereitungsmethoden

Die Herstellung von L-371912 umfasst synthetische Wege, die die Bildung eines Desketoamid-Analogs beinhalten. Die Synthese beinhaltet typischerweise die Reaktion von bestimmten Aminosäurederivaten mit anderen chemischen Reagenzien unter kontrollierten Bedingungen . Die genauen Verfahren zur industriellen Produktion sind nicht allgemein dokumentiert, aber die Synthese folgt im Allgemeinen Standardprotokollen der organischen Chemie zur Herstellung komplexer Moleküle.

Analyse Chemischer Reaktionen

L-371912 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit Thrombin konzentrieren. Die Verbindung hemmt Thrombin über einen einstufigen Prozess und bildet einen stabilen Komplex mit dem Enzym . Häufig verwendete Reagenzien bei diesen Reaktionen sind Alpha-Ketoamid-Übergangsstufen-Analoga, die zur Bildung des Thrombin-Inhibitor-Komplexes beitragen . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist ein stabiler Thrombin-Inhibitor-Komplex, der die Aktivität des Enzyms wirksam hemmt .

Wissenschaftliche Forschungsanwendungen

L-371912 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine primäre Anwendung liegt in der Untersuchung der Thrombin-Inhibition, die für das Verständnis und die Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen entscheidend ist . Die Verbindung wird auch in der Forschung eingesetzt, die sich auf die Blutgerinnung und die Entwicklung von Antithrombotika konzentriert . Zusätzlich dient L-371912 als wertvolles Werkzeug zur Untersuchung der kinetischen Wege und Mechanismen der Thrombin-Inhibition .

Wirkmechanismus

Der Wirkmechanismus von L-371912 beinhaltet seine selektive Bindung an die aktive Stelle von Thrombin. Die Verbindung induziert einen langsamen bis schnellen Übergang von Thrombin, indem sie selektiv an ein bestimmtes Konformer des Enzyms bindet . Diese Bindung führt zur Bildung eines stabilen Thrombin-Inhibitor-Komplexes, der die Aktivität des Enzyms effektiv hemmt und die Umwandlung von Fibrinogen zu Fibrin verhindert, ein wichtiger Schritt in der Blutgerinnung .

Wirkmechanismus

The mechanism of action of L-371912 involves its selective binding to the active site of thrombin. The compound induces a slow to fast transition of thrombin by binding selectively to a specific conformer of the enzyme . This binding results in the formation of a stable thrombin-inhibitor complex, effectively inhibiting the enzyme’s activity and preventing the conversion of fibrinogen to fibrin, a key step in blood coagulation .

Vergleich Mit ähnlichen Verbindungen

L-371912 wird mit anderen ähnlichen Thrombin-Inhibitoren wie L-370518 und L-372051 verglichen . Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz und Bindungskinetik. Beispielsweise ist L-370518 ein potenter und selektiver Thrombin-Inhibitor mit einem zweistufigen Bindungsprozess, während L-371912 Thrombin über einen einstufigen Prozess hemmt . Die Einzigartigkeit von L-371912 liegt in seinem einfacheren Bindungsmechanismus und seiner Wirksamkeit als Thrombin-Inhibitor .

Ähnliche Verbindungen umfassen:

- L-370518

- L-372051

- L-372228

Diese Verbindungen sind, wie L-371912, wertvoll in der Untersuchung und Entwicklung von Antithrombotika und geben Aufschluss über die Hemmmechanismen von Thrombin.

Eigenschaften

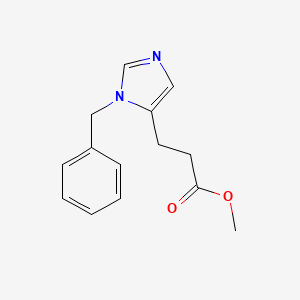

Molekularformel |

C22H34N4O2 |

|---|---|

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H34N4O2/c1-24-19(14-16-6-3-2-4-7-16)22(28)26-13-5-8-20(26)21(27)25-15-17-9-11-18(23)12-10-17/h2-4,6-7,17-20,24H,5,8-15,23H2,1H3,(H,25,27)/t17?,18?,19-,20+/m1/s1 |

InChI-Schlüssel |

MDSVGJAUFNXYRR-TUNPWDSISA-N |

Isomerische SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCC(CC3)N |

Kanonische SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCC(CC3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole](/img/structure/B10850422.png)

![6-Amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide](/img/structure/B10850442.png)